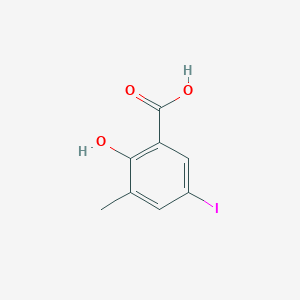
2-Hydroxy-5-iodo-3-methylbenzoic acid
Vue d'ensemble
Description
“2-Hydroxy-5-iodo-3-methylbenzoic acid” is a chemical compound with the molecular formula C8H7IO3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound has an iodine atom and a hydroxyl group attached to the benzene ring, which also carries a methyl group .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-5-iodo-3-methylbenzoic acid” can be represented by the formula C8H7IO3 . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms .Applications De Recherche Scientifique
Chemical Synthesis and Mechanism
- Formation Mechanism Insight : A study by Sangaiah and Rao (2013) suggests a mechanism for the formation of a closely related compound, 3-hydroxy-2-methylbenzoic acid. This study provides insights into the degradation and transformation processes relevant to compounds like 2-Hydroxy-5-iodo-3-methylbenzoic acid (Sangaiah & Rao, 2013).
Schiff-base Ligands Synthesis
- Schiff-base Ligands : Qing-xia (2006) synthesized Schiff base ligands using a compound similar to 2-Hydroxy-5-iodo-3-methylbenzoic acid. This implies potential applications of the acid in the preparation of organic compounds with various industrial and research applications (Cui Qing-xia, 2006).
Advanced Organic Synthesis
- Recyclable Iodine Reagents : Yusubov et al. (2008) describe the preparation of iodine(III) reagents derived from a compound structurally similar to 2-Hydroxy-5-iodo-3-methylbenzoic acid. This indicates the potential for the acid in creating recyclable iodine reagents for various organic reactions (Yusubov et al., 2008).
Environmental Implications
- Iodinated Disinfection Byproducts : Pan, Zhang, and Li (2016) discuss the formation of iodinated disinfection byproducts in cooking with chlor(am)inated tap water and iodized table salt. This study indirectly relates to the environmental and health impacts of iodinated compounds like 2-Hydroxy-5-iodo-3-methylbenzoic acid (Pan, Zhang, & Li, 2016).
Material Science and Polymer Technology
- Polyaniline Doping : Amarnath and Palaniappan (2005) explored the use of benzoic acid and its substitutes for doping polyaniline. This suggests potential applications of 2-Hydroxy-5-iodo-3-methylbenzoic acid in the field of conductive polymers (Amarnath & Palaniappan, 2005).
Supramolecular Chemistry
- Supramolecular Assembly : Crisan et al. (2013) report the crystal structures of salts formed with different substituted benzoic acids. This could imply potential applications of 2-Hydroxy-5-iodo-3-methylbenzoic acid in forming new crystalline structures and supramolecular assemblies (Crisan et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-hydroxy-5-iodo-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFXZXQKQYDHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)
![N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2598266.png)


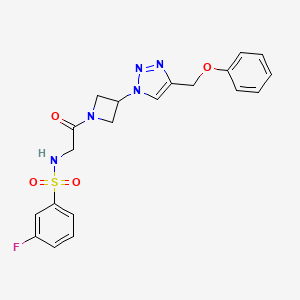
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)
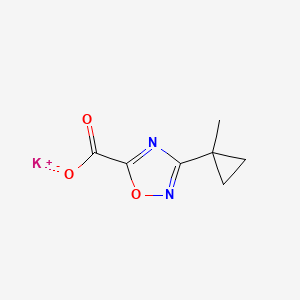




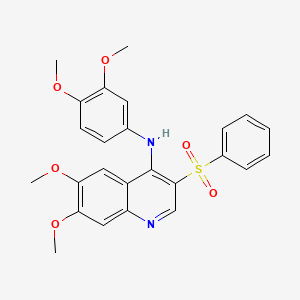
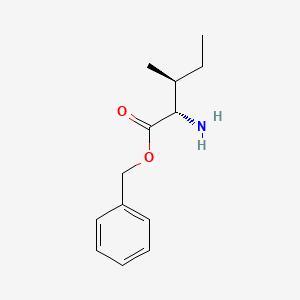
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)